Foscarbidopa
Vue d'ensemble
Description
Foscarbidopa is a small molecule that is currently under investigation in clinical trials . It is a proagent of Carbidopa and acts as a dopamine receptor agonist . It is used in combination with Foslevodopa, another prodrug, for the treatment of Parkinson’s disease .
Molecular Structure Analysis
The chemical formula of this compound is C10H15N2O7P . The exact mass is 306.06 and the molecular weight is 306.210 . The elemental composition is Carbon: 39.22%, Hydrogen: 4.94%, Nitrogen: 9.15%, Oxygen: 36.57%, and Phosphorus: 10.12% .Applications De Recherche Scientifique
Foslevodopa/Foscarbidopa for Parkinson’s Disease Treatment : Foslevodopa/foscarbidopa, known as ABBV-951, is a prodrug formulation used for subcutaneous infusion in patients with advanced Parkinson’s disease. This formulation provides stable levodopa and carbidopa exposure, minimizing fluctuations in levodopa concentration levels, thus maintaining consistent therapeutic effects. It has been well-tolerated and shown favorable safety profiles in clinical studies (Rosebraugh et al., 2021).
Scalable Synthesis for Parkinson's Disease Treatment : The scalable asymmetric syntheses of Foslevodopa and this compound have been described, highlighting their utility in treating Parkinson's disease. These syntheses involve key chemical reactions to introduce the necessary molecular structures for therapeutic efficacy (Huters et al., 2021).
Pharmacokinetics in Different Populations : A study compared the pharmacokinetics of foslevodopa/foscarbidopa in healthy adult Japanese, Han Chinese, and White participants. This study found no significant differences in levodopa and carbidopa exposures among these ethnic groups, suggesting its consistent efficacy across different populations (Rosebraugh et al., 2022).
Carbidopa for Familial Dysautonomia : Studies have explored the use of carbidopa in treating familial dysautonomia, a genetic disorder. Carbidopa was found to be effective in reducing nausea and retching by inhibiting the formation of dopamine outside the brain (Norcliffe-Kaufmann et al., 2013).
Carbidopa in Enhancing Antimyopic Effects of Levodopa : A study investigating the coadministration of carbidopa with levodopa found enhanced antimyopic effects, particularly in the context of inhibiting the development of myopia. This suggests potential broader applications of these drugs beyond Parkinson’s disease (Thomson et al., 2021).
Safety and Hazards
Orientations Futures
Foscarbidopa has been approved by NICE in England, Northern Ireland and Wales and the Scottish Medicines Consortium for people with Parkinson’s who experience movement related symptoms . This is the first new treatment for Parkinson’s that’s been approved by NICE in years and can be life-changing for people with severe movement related symptoms that are not managed by other Parkinson’s medications .
Propriétés
IUPAC Name |
(2S)-2-hydrazinyl-3-(3-hydroxy-4-phosphonooxyphenyl)-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N2O7P/c1-10(12-11,9(14)15)5-6-2-3-8(7(13)4-6)19-20(16,17)18/h2-4,12-13H,5,11H2,1H3,(H,14,15)(H2,16,17,18)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUZXFMHVSMUNG-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OP(=O)(O)O)O)(C(=O)O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)OP(=O)(O)O)O)(C(=O)O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N2O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1907685-81-7 | |
Record name | Foscarbidopa [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1907685817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Foscarbidopa | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16171 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4'-Carbidopa phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FOSCARBIDOPA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NT8HCA4OO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.